1,4-Dimethoxy-2-(2-phenylvinyl)benzene
Description
1,4-Dimethoxy-2-(2-phenylvinyl)benzene is a substituted aromatic compound featuring a benzene ring with methoxy groups at the 1- and 4-positions and a 2-phenylvinyl substituent at the 2-position.
Structurally, the compound’s methoxy groups contribute to electron-donating effects, while the phenylvinyl substituent may facilitate π-π stacking interactions, making it relevant for molecular docking studies in drug discovery ( highlights similar dimethoxybenzene derivatives as promising drug candidates against Shigella dysenteriae) .
Properties
Molecular Formula |
C16H16O2 |
|---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
1,4-dimethoxy-2-(2-phenylethenyl)benzene |
InChI |
InChI=1S/C16H16O2/c1-17-15-10-11-16(18-2)14(12-15)9-8-13-6-4-3-5-7-13/h3-12H,1-2H3 |
InChI Key |
KUPZMZKMMSWRSG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dimethoxy-2-(2-phenylvinyl)benzene can be synthesized through several methods. . The reaction conditions typically involve the use of a strong base and a suitable solvent to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethoxy-2-(2-phenylvinyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the phenylvinyl group to a phenylethyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Electrophilic aromatic substitution reactions typically require a strong electrophile and a catalyst, such as aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce phenylethyl derivatives. Substitution reactions can result in a variety of substituted benzene derivatives.
Scientific Research Applications
1,4-Dimethoxy-2-(2-phenylvinyl)benzene has several scientific research applications, including:
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1,4-Dimethoxy-2-(2-phenylvinyl)benzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, forming stable intermediates that can further react to produce various products. Its methoxy groups can also participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity .
Comparison with Similar Compounds
Substituent Diversity and Molecular Properties
Key Structural and Functional Differences
Electronic Effects: The 2-phenylvinyl group in the main compound provides extended conjugation, favoring interactions with biological targets (e.g., proteins or enzymes) via π-π stacking .
Steric Effects :
- Bulky groups like isopropyl () or tert-butyl () may hinder molecular docking by blocking access to active sites, whereas smaller groups (e.g., methylthio in ) minimize steric interference .
Polarity and Solubility :
- Methylthio () and methoxymethyl () substituents increase polarity, enhancing aqueous solubility compared to hydrophobic groups like tert-butyl .
Biological Activity :
- identifies 1,4-dimethoxy-2-(2-methylbut-3-en-1-ynyl)benzene as a lead compound for antimicrobial activity, suggesting that unsaturated substituents (e.g., enynyl) improve target binding .
- The nitrovinyl group in may confer antibacterial or antifungal properties due to nitro’s electrophilic nature .
Data Tables
Table 1: Molecular Properties of Selected 1,4-Dimethoxybenzene Derivatives
| Compound Name | CAS Number | Molecular Weight | Substituent Type | Key Functional Group |
|---|---|---|---|---|
| This compound | Not available | ~240.30 | Conjugated alkene | Phenylvinyl |
| 1,4-Dimethoxy-2-methyl-5-[(E)-2-nitrovinyl]benzene | Not available | 223.23 | Nitrovinyl | NO₂ |
| 1,4-Dimethoxy-2-(methylthio)-benzene | 2570-42-5 | 184.26 | Thioether | SCH₃ |
| 2-tert-Butyl-1,4-dimethoxybenzene | 21112-37-8 | 194.27 | Alkyl | C(CH₃)₃ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
